molecular formula C17H20N2OS B3988666 N-(2,4-dimethylphenyl)-N'-(2-hydroxy-2-phenylethyl)thiourea

N-(2,4-dimethylphenyl)-N'-(2-hydroxy-2-phenylethyl)thiourea

Cat. No. B3988666
M. Wt: 300.4 g/mol
InChI Key: MSVJEKPYEMQOCJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-N'-(2-hydroxy-2-phenylethyl)thiourea, also known as DMTU, is a chemical compound that has been widely studied for its potential applications in scientific research. DMTU is a thiourea derivative that has been shown to have antioxidant properties and to protect against oxidative stress.

Mechanism of Action

N-(2,4-dimethylphenyl)-N'-(2-hydroxy-2-phenylethyl)thiourea acts as an antioxidant by scavenging ROS and preventing them from causing cellular damage. It has been shown to be particularly effective at scavenging hydroxyl radicals, which are highly reactive and can cause significant damage to cellular components. In addition, this compound has been shown to upregulate the expression of antioxidant enzymes, such as superoxide dismutase, which further enhances its protective effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its antioxidant properties, it has been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,4-dimethylphenyl)-N'-(2-hydroxy-2-phenylethyl)thiourea for lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, with no significant adverse effects observed at doses up to 200 mg/kg. In addition, this compound is stable under a wide range of conditions, making it easy to work with in the lab. However, one limitation of this compound is that it has limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N-(2,4-dimethylphenyl)-N'-(2-hydroxy-2-phenylethyl)thiourea. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is its potential as a therapeutic agent for cardiovascular disease, particularly in the context of ischemia-reperfusion injury. In addition, there is interest in exploring the potential of this compound as a radioprotective agent, as it has been shown to protect against radiation-induced oxidative stress. Finally, there is interest in developing more efficient synthesis methods for this compound, as the current method has a relatively low yield.

Scientific Research Applications

N-(2,4-dimethylphenyl)-N'-(2-hydroxy-2-phenylethyl)thiourea has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its ability to act as an antioxidant and protect against oxidative stress. Oxidative stress is a condition in which there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them. This can lead to cellular damage and has been implicated in a number of diseases, including cancer, neurodegenerative diseases, and cardiovascular disease.

properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-12-8-9-15(13(2)10-12)19-17(21)18-11-16(20)14-6-4-3-5-7-14/h3-10,16,20H,11H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVJEKPYEMQOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NCC(C2=CC=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202153
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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